Anthraquinone-2,6-disulfonic acid disodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVWEHDVFYKHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061216 | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-68-9 | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Anthraquinone-2,6-disulfonic acid disodium salt (CAS 853-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile of CAS 853-68-9

Anthraquinone-2,6-disulfonic acid disodium salt, identified by the CAS number 853-68-9, is a significant organic compound utilized in diverse scientific and industrial applications, including proteomics research and as a dye intermediate.[1][2] Its inherent physicochemical characteristics, stemming from its anthraquinone core functionalized with two sulfonic acid groups, dictate its behavior in various chemical and biological systems. This guide provides an in-depth exploration of these properties, offering both established data and the experimental rationale for their determination. Understanding this molecule's profile is paramount for its effective application and for the development of novel technologies.

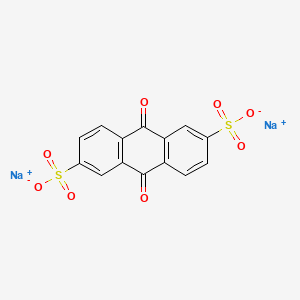

The molecular structure reveals a planar, aromatic anthraquinone skeleton, which imparts a degree of rigidity and potential for π-π stacking interactions. The two sulfonate groups, positioned at the 2 and 6 positions, are strong electron-withdrawing groups and are ionized at physiological pH, rendering the molecule highly water-soluble and anionic. This high polarity is a defining feature that governs its solubility, chromatographic behavior, and interactions with biological macromolecules.

Caption: Chemical structure of this compound.

Core Physicochemical Data at a Glance

A summary of the key physicochemical properties of this compound is presented below. This table serves as a quick reference for researchers and developers.

| Property | Value | Source(s) |

| IUPAC Name | disodium;9,10-dioxoanthracene-2,6-disulfonate | [3] |

| CAS Number | 853-68-9 | [3] |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [2][4] |

| Molecular Weight | 412.30 g/mol | [2][4] |

| Appearance | White to pale yellow or pinkish crystalline powder | [1] |

| Melting Point | 325 °C | [5][6] |

| Boiling Point | Not determined | |

| Solubility in Water | Soluble (10 mg/mL) | [7] |

| Solubility in Organic Solvents | Generally insoluble | Inferred from high polarity |

| Stability | Stable under recommended storage conditions | [6] |

In-Depth Analysis of Physicochemical Parameters

Molecular and Structural Characteristics

The foundation of this compound's properties lies in its chemical structure. The anthraquinone core is a tricyclic aromatic system, which is known for its chemical stability and electrochemical activity. The disodium salt form indicates that the sulfonic acids are deprotonated, resulting in a dianionic species under most conditions. This ionic nature is a primary determinant of its physical properties.

Solubility Profile: A Tale of Polarity

The presence of two highly polar sulfonate groups makes this compound readily soluble in water.[6] One source specifies a solubility of 10 mg/mL in water.[7] Conversely, it is expected to be poorly soluble in nonpolar organic solvents such as hexane and toluene, a direct consequence of the "like dissolves like" principle. Its solubility in polar organic solvents like ethanol or methanol would likely be limited but greater than in nonpolar solvents.

The determination of solubility is a foundational experiment in physicochemical characterization. A robust protocol is essential for obtaining reliable data.

Objective: To quantitatively determine the solubility of this compound in water and select organic solvents at a specified temperature (e.g., 25 °C).

Methodology:

-

Equilibrium Saturation Method: An excess of the solid compound is added to a known volume of the solvent in a sealed container.

-

Temperature Control: The container is placed in a thermostatically controlled shaker bath to maintain a constant temperature and ensure continuous agitation.

-

Equilibration: The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.[8]

-

Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a syringe filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).[8][9]

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Causality in Experimental Design: The choice of the equilibrium saturation method is based on its ability to provide the true thermodynamic solubility. The extended equilibration time is crucial because dissolution can be a slow process, and reaching a true equilibrium is necessary for accurate measurement.[8] Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

Caption: Experimental workflow for determining solubility.

Thermal Properties: Melting Point

The reported melting point of 325 °C is indicative of a thermally stable compound with strong intermolecular forces in its crystalline lattice, likely a combination of ionic interactions and π-π stacking.[5][6] Such a high melting point is characteristic of ionic organic salts.

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10]

Objective: To accurately determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating rate.

-

Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Trustworthiness of the Protocol: This method is self-validating when a sharp melting range (typically < 2 °C) is observed, which is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.[11] Calibration of the apparatus with certified reference standards is crucial for ensuring the accuracy of the measurements.[12]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and offering insights into its electronic structure.

-

UV-Visible Spectroscopy: Anthraquinone derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their extended conjugated system. Studies have shown that this compound in aqueous solution displays absorption bands in the UV region, which are useful for quantitative analysis.[13] The formation of charge-transfer complexes with other molecules can be monitored by changes in the UV-Vis spectrum.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate groups (S=O stretching), typically in the regions of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹. The carbonyl (C=O) stretching of the anthraquinone core would be observed around 1675 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns consistent with the 2,6-disubstituted anthraquinone structure.[14]

Safety and Handling Considerations

This compound is classified as an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a chemical fume hood.[5] The compound is hygroscopic and should be stored in a tightly closed container in a dry place.[5] It is incompatible with strong oxidizing agents.[6]

Conclusion

The physicochemical properties of this compound (CAS 853-68-9) are dominated by its ionic nature and the presence of the anthraquinone core. Its high water solubility, thermal stability, and distinct spectroscopic features are key parameters for its application in various research and industrial settings. The experimental protocols outlined in this guide provide a framework for the reliable determination of its properties, ensuring scientific rigor and data integrity. A thorough understanding of these characteristics is essential for any scientist or developer working with this versatile compound.

References

- SAFETY DATA SHEET - Bio. (n.d.).

- Anthraquinone-2,6-disulfonic acid, disodium salt - ChemBK. (n.d.).

- Anthraquinone-2,6-disulfonic acid disodium | 853-68-9 | FA40934 - Biosynth. (n.d.).

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). PMC - NIH.

- This compound(853-68-9) 1 h nmr - ChemicalBook. (n.d.).

- Melting point determination. (n.d.).

- This compound(853-68-9)ir1 - ChemicalBook. (n.d.).

- Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem. (n.d.).

- Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer Interface and Consecutive Radical Dynamics. (2019). ACS Omega.

- What is Melting Point? - Mettler Toledo. (n.d.).

- DETERMINATION OF MELTING POINTS. (n.d.).

- Melting point determination - SSERC. (n.d.).

- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- This compound | 853-68-9 - ChemicalBook. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Disodium anthraquinone-2,6-disulfonate | CAS 853-68-9 | SCBT. (n.d.).

- Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer - ACS Publications. (2019).

- Anthraquinone-2,7-disulfonic Acid Disodium Salt(853-67-8) 1 H NMR - ChemicalBook. (n.d.).

- This compound - Chongqing Chemdad Co. ,Ltd. (n.d.).

- This compound - Echemi. (n.d.).

- Disodium Anthraquinone-2,6-disulfonate - >98.0%(HPLC)(T), high purity , CAS No.853-68-9. (n.d.).

- 853-68-9 | this compound - ChemScene. (n.d.).

- This compound | 853-68-9 - Sigma-Aldrich. (n.d.).

- Anthraquinone-2,7-disulfonic Acid Disodium Salt(853-67-8)IR1 - ChemicalBook. (n.d.).

- anthraquinone-2,7-disulfonic acid disodium salt 853-67-8 - Guidechem. (n.d.).

- Anthraquinone-2,6-Disulphonic Acid Sodium / CAS:853-68-9 - Zehao Industry Co., Ltd. (n.d.).

- Disodium anthraquinone-2,7-disulfonate | C14H6Na2O8S2 | CID 70069 - PubChem. (n.d.).

- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents - SciSpace. (n.d.).

- Disodium Anthraquinone-2,6-disulfonate 853-68-9 - TCI Chemicals. (n.d.).

- Safety Data Sheet: this compound - Carl ROTH. (n.d.).

- Anthraquinone-2,7-disulfonic acid disodium salt, tech. - AK Scientific, Inc. (n.d.).

Sources

- 1. This compound | 853-68-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthraquinone-2,6-disulfonic acid disodium | 853-68-9 | FA40934 [biosynth.com]

- 5. This compound CAS#: 853-68-9 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. thinksrs.com [thinksrs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(853-68-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Anthraquinone-2,6-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone-2,6-disulfonic acid disodium salt is a significant organic compound utilized in various industrial applications, including as a catalyst in the paper industry and as an intermediate in the synthesis of dyes.[1] Its water-soluble nature, a result of the two sulfonic acid groups, makes it a versatile derivative of anthraquinone. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, and key process parameters.

Core Synthesis Pathway: Electrophilic Aromatic Sulfonation of Anthraquinone

The industrial synthesis of this compound is predominantly achieved through the direct sulfonation of anthraquinone. This process is a classic example of an electrophilic aromatic substitution reaction, where sulfur trioxide (SO₃), the electrophile, attacks the electron-rich aromatic rings of the anthraquinone molecule.

Reaction Mechanism

The sulfonation of anthraquinone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), generates the highly electrophilic SO₃ species.[2] In some interpretations, protonated sulfur trioxide, ⁺SO₃H, is considered the active electrophile.[2]

-

Electrophilic Attack: The π-electron system of the anthraquinone ring attacks the sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[3]

-

Deprotonation: A base, typically HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.

The substitution pattern on the anthraquinone nucleus is directed by the existing carbonyl groups. These groups are deactivating and meta-directing. However, due to the fused ring system, the sulfonation occurs at the beta-positions (2, 3, 6, and 7), which are less deactivated than the alpha-positions (1, 4, 5, and 8). The initial sulfonation predominantly yields anthraquinone-2-sulfonic acid. A second sulfonation then occurs on the other ring, leading to a mixture of the 2,6- and 2,7-disulfonic acid isomers.

Caption: Mechanism of Anthraquinone Sulfonation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound, including the separation of the 2,6-isomer from the 2,7-isomer.

Part 1: Sulfonation of Anthraquinone

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully charge fuming sulfuric acid (oleum, 20-30% SO₃).

-

Addition of Anthraquinone: Gradually add powdered anthraquinone to the oleum with constant stirring. The molar ratio of SO₃ to anthraquinone should be at least 2:1 to favor disulfonation.

-

Heating: Heat the reaction mixture to 140-170°C.[4] Maintain this temperature for several hours until the reaction is complete. The completion can be monitored by taking a small sample and ensuring it dissolves completely in water without turbidity.

-

Cooling: After the reaction is complete, cool the mixture to approximately 100-120°C.[4]

Part 2: Isolation and Purification of Anthraquinone-2,6-disulfonic Acid

-

Drowning: Slowly and carefully pour the cooled reaction mixture into a vessel containing cold water or dilute sulfuric acid, with vigorous stirring. This "drowning" step precipitates the mixture of anthraquinone-2,6- and -2,7-disulfonic acids.

-

Filtration: Filter the precipitated solid and wash it with a small amount of cold water or dilute sulfuric acid to remove excess sulfuric acid.

-

Isomer Separation:

-

Suspend the filter cake in a 20-30% solution of hydrochloric acid.[4]

-

Stir the suspension for several hours. The anthraquinone-2,7-disulfonic acid is more soluble in this medium and will dissolve, while the desired 2,6-isomer remains largely as a solid.[4]

-

Filter the suspension to isolate the solid Anthraquinone-2,6-disulfonic acid.

-

Wash the filter cake with a small amount of 20-30% hydrochloric acid.[4]

-

Part 3: Formation of the Disodium Salt

-

Neutralization: Suspend the purified Anthraquinone-2,6-disulfonic acid in water.

-

pH Adjustment: Gradually add a solution of sodium carbonate (soda ash) or sodium hydroxide with stirring until the pH of the solution becomes neutral (pH 7).[1]

-

Crystallization and Drying: The resulting solution of this compound can be concentrated and cooled to induce crystallization. The crystals are then filtered, washed with a small amount of cold water, and dried to yield the final product.

Caption: Synthesis Workflow.

Quantitative Data Summary

| Parameter | Value/Range | Rationale/Significance |

| Starting Material | Anthraquinone (powdered) | High purity is essential to minimize side reactions. |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides the necessary SO₃ electrophile for the reaction. |

| Oleum Concentration | 20-30% free SO₃ | A higher concentration of SO₃ favors disulfonation over monosulfonation. |

| Reaction Temperature | 140-170°C[4] | Higher temperatures are required for the second sulfonation step. |

| Reaction Time | Several hours | Sufficient time is needed to ensure complete disulfonation. |

| Separation Agent | 20-30% Hydrochloric Acid[4] | Exploits the differential solubility of the 2,6- and 2,7-isomers. |

| Neutralizing Agent | Sodium Carbonate (Na₂CO₃) | Converts the sulfonic acid to its more stable and useful disodium salt.[1] |

| Purity of Final Product | ≥95% | Dependent on the efficiency of the isomer separation and purification steps. |

Conclusion

The synthesis of this compound via direct sulfonation of anthraquinone is a well-established industrial process. The key to obtaining a high yield of the desired 2,6-isomer lies in the careful control of reaction conditions, particularly the concentration of oleum and the reaction temperature, followed by an efficient separation of the isomeric mixture. This guide provides a foundational understanding of the synthesis pathway, offering valuable insights for researchers and professionals in the field of organic synthesis and chemical manufacturing.

References

-

ChemBK. (n.d.). Anthraquinone-2,6-disulfonic acid, disodium salt. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

- Gubelmann, I., & Rintelman, W. L. (1933). U.S. Patent No. 1,899,957. Washington, DC: U.S. Patent and Trademark Office.

-

Koleva, G., Galabov, B., Kong, J., Schleyer, P. v. R., & Schaefer, H. F. (2011). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? Journal of the American Chemical Society, 133(49), 19806–19818. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70070, Sodium anthraquinone-2,6-disulfonate. Retrieved from [Link]

- Vandekerckhove, C. A. (1978). U.S. Patent No. 4,124,606. Washington, DC: U.S. Patent and Trademark Office.

- Vogel, A. (1937). U.S. Patent No. 2,074,309. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia contributors. (n.d.). Aromatic sulfonation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Zenn, T., et al. (2020). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Physical Chemistry Chemical Physics, 22(3), 1144-1155. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2074309A - Process for the preparation of anthraquinonedisulphonic acids - Google Patents [patents.google.com]

Mechanism of Action of Anthraquinone-2,6-disulfonic acid disodium salt (AQ26DS)

A Technical Guide to the

Abstract

Anthraquinone-2,6-disulfonic acid disodium salt (AQ26DS) is a polysulfonated aromatic compound belonging to the anthraquinone class of molecules.[1][2] While historically utilized in applications such as redox catalysis, recent investigations have illuminated its significant and diverse biological activities.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of AQ26DS, consolidating current research for scientists and professionals in drug development. The primary focus will be on its role as an inhibitor of key enzymes in purinergic signaling and its potential as a disease-modifying agent. We will explore its inhibitory effects on ecto-nucleotidases and cathepsins, its modulation of the Keap1-Nrf2 antioxidant pathway, and provide validated experimental protocols for investigating these mechanisms.

Introduction: The Multifaceted Profile of AQ26DS

This compound (CAS 853-68-9) is a stable, water-soluble derivative of 9,10-anthraquinone.[1][2][4][5] Its core structure, a tricyclic aromatic quinone, is substituted with two sulfonate groups, which confer distinct physicochemical properties and are crucial for its biological interactions. While the anthraquinone scaffold is common in many dyes and some therapeutic agents, the specific sulfonation pattern of AQ26DS directs its activity towards a unique set of molecular targets.

This guide moves beyond a surface-level description to provide a causal, mechanistic understanding of AQ26DS's actions. We will detail its role as a competitive and non-competitive inhibitor, explore its impact on complex signaling cascades, and offer practical, field-proven methodologies for its study.

Core Mechanisms of Action

Current research indicates that AQ26DS does not have a single mechanism of action but rather engages multiple targets, leading to a complex pharmacological profile. The principal activities identified are the inhibition of purinergic signaling enzymes, modulation of proteolytic enzymes involved in tissue degradation, and activation of cellular antioxidant responses.

2.1 Inhibition of Purinergic Signaling Enzymes

Purinergic signaling is a fundamental communication system where extracellular nucleotides like ATP and their breakdown products (ADP, adenosine) act on specific receptors (P2 and P1 receptors) to regulate a vast array of physiological processes, including inflammation, neurotransmission, and immune responses.[6][7][8] The concentration of these signaling molecules is tightly controlled by a cascade of cell-surface enzymes called ecto-nucleotidases.

AQ26DS and its structural analogs have been identified as potent inhibitors of several ecto-nucleotidases, including ecto-5'-nucleotidase (CD73) and certain Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases).[9][10]

-

Ecto-5'-Nucleotidase (CD73) Inhibition: CD73 is a critical enzyme that catalyzes the final step in the generation of extracellular adenosine from AMP.[9] Adenosine often has immunosuppressive and anti-inflammatory effects. By inhibiting CD73, anthraquinone derivatives can prevent the production of adenosine, thereby altering the cellular microenvironment. This has significant implications for cancer therapy, where adenosine in the tumor microenvironment can suppress the anti-tumor immune response.[9] Studies on related anthraquinone sulfonates have shown a competitive mechanism of inhibition , suggesting these compounds vie with the natural substrate (AMP) for the enzyme's active site.[9]

-

NTPDase Inhibition: NTPDases (e.g., NTPDase1, 2, 3) are responsible for hydrolyzing ATP and ADP to AMP.[10] Structural analogs of AQ26DS have demonstrated potent, selective, and varied inhibitory mechanisms against different NTPDase isoforms. For example, certain derivatives act as non-competitive inhibitors of NTPDase2, while others exhibit a mixed-type inhibition for NTPDase3.[10] This modulation of ATP and ADP levels can profoundly impact the activation of P2X and P2Y receptors, which are involved in processes like platelet aggregation and inflammation.[7][11]

The diagram below illustrates the central role of ecto-nucleotidases in purinergic signaling and the inhibitory action of AQ26DS.

2.2 Modulation of Proteolytic Enzymes: Cathepsin B Inhibition

In the context of tissue-degenerative diseases like osteoarthritis, the breakdown of the extracellular matrix is a key pathological feature. This process is driven by proteolytic enzymes, including cathepsins. Research has demonstrated that AQ26DS acts as a direct, dose-dependent inhibitor of Cathepsin B.[12] This cysteine protease plays a significant role in cartilage degradation.

The inhibitory action of AQ26DS on Cathepsin B contributes to its potential as a disease-modifying osteoarthritis drug (DMOAD).[12] In vitro studies have shown that AQ26DS can inhibit the release of proteoglycans from cartilage stimulated by the pro-inflammatory cytokine interleukin-1beta (IL-1β).[12] This suggests a direct chondroprotective effect by preserving the integrity of the cartilage matrix.

2.3 Activation of the Keap1-Nrf2 Antioxidant Pathway

A third, distinct mechanism of action involves the cellular antioxidant response system. The reduced form of AQ26DS, anthrahydroquinone-2,6-disulfonate (AH2QDS), has shown potent antioxidant properties.[13][14] This activity is mediated through the activation of the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression.[14]

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. AH2QDS is believed to interact with Keap1, causing the release of Nrf2.[14] Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. This leads to the upregulated expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[14]

This mechanism has been explored as a potential antidote for paraquat poisoning, where oxidative stress is a primary driver of toxicity.[13] AH2QDS was shown to protect mitochondria, decrease oxidative damage, and increase the expression of Nrf2 and its downstream targets.[13][14]

Experimental Validation and Protocols

To empower researchers to investigate the mechanisms of AQ26DS, this section provides detailed, self-validating protocols for key experiments. The causality behind experimental choices is emphasized to ensure robust and interpretable results.

3.1 Protocol: NTPDase Inhibition Assay (Malachite Green)

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by an NTPDase enzyme. Inhibition is measured by a reduction in Pi formation in the presence of the inhibitor.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620 nm. The intensity of the color is directly proportional to the amount of Pi produced.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 100 mM NaCl. Rationale: This buffer maintains a stable pH and provides the necessary divalent cations (Ca²⁺) for NTPDase activity.

-

Substrate Stock: 10 mM ATP in deionized water.

-

Enzyme Solution: Recombinant human NTPDase (e.g., NTPDase2) diluted in Assay Buffer to a working concentration (e.g., 5-10 ng/µL). Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.

-

Inhibitor Stock: 10 mM AQ26DS in deionized water. Prepare serial dilutions in Assay Buffer.

-

Malachite Green Reagent: Prepare fresh as per manufacturer instructions (typically a solution of malachite green, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol).

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of AQ26DS dilution or vehicle (Assay Buffer for control) to appropriate wells.

-

Add 20 µL of Enzyme Solution to all wells except the "no-enzyme" blank.

-

Add 10 µL of Assay Buffer to the "no-enzyme" blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 10 µL of ATP substrate (final concentration 2 mM).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 150 µL of Malachite Green Reagent to all wells.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Read the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the "no-enzyme" blank absorbance from all other readings.

-

Calculate the percentage of inhibition for each AQ26DS concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Workflow Diagram:

3.2 Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This cell-based assay visually confirms the activation of the Nrf2 pathway by detecting the movement of the Nrf2 protein from the cytoplasm to the nucleus.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells (e.g., A549 lung carcinoma cells or primary chondrocytes) onto glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 70-80% confluency.

-

-

Treatment:

-

Treat cells with AH2QDS (the reduced form) at various concentrations for a defined time period (e.g., 2-4 hours).

-

Include a vehicle control (cell culture medium) and a positive control (e.g., sulforaphane).

-

-

Immunofluorescence Staining:

-

Wash cells gently with Phosphate Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Rationale: Permeabilization is essential to allow the antibody to cross the cell membrane and access intracellular proteins.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue, nucleus) and Alexa Fluor 488 (green, Nrf2) channels.

-

Analyze the images: In untreated cells, the green fluorescence should be diffuse in the cytoplasm. In AH2QDS-treated cells, the green fluorescence should co-localize with the blue DAPI stain, indicating nuclear translocation. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

-

Summary of Quantitative Data

The following table summarizes key inhibitory values for anthraquinone derivatives from the literature. Note that values can vary based on the specific derivative and experimental conditions.

| Compound Class | Target Enzyme | Inhibition Type | Reported Kᵢ / IC₅₀ Values | Reference |

| Anthraquinone Sulfonates | Rat ecto-5'-Nucleotidase (CD73) | Competitive | 150 nM - 260 nM (Kᵢ) | [9] |

| Anthraquinone Derivatives | Human NTPDase2 | Non-competitive | ~540 nM (IC₅₀) | [10] |

| Anthraquinone Derivatives | Human NTPDase3 | Mixed-type | ~390 nM (IC₅₀) | [10] |

| AQ26DS | Cathepsin B | Not Specified | Dose-dependent inhibition | [12] |

Applications and Future Directions

The multi-target mechanism of action of AQ26DS opens several avenues for therapeutic development:

-

Oncology: By inhibiting CD73, AQ26DS derivatives could be developed as immuno-oncology agents to reverse adenosine-mediated immune suppression in the tumor microenvironment.[9]

-

Inflammatory and Degenerative Diseases: The dual action of inhibiting cartilage-degrading enzymes (Cathepsin B) and activating antioxidant pathways (Nrf2) makes AQ26DS a compelling candidate for treating osteoarthritis and other inflammatory conditions like COPD.[12][14]

-

Thrombosis: As inhibitors of NTPDases, these compounds could modulate platelet aggregation, suggesting a potential role in anti-thrombotic therapy.[7][10]

Future research should focus on optimizing the anthraquinone scaffold to enhance selectivity for specific targets, thereby improving therapeutic efficacy and reducing potential off-target effects. In vivo studies are crucial to validate the promising in vitro results and to understand the pharmacokinetics and safety profile of these compounds.

Conclusion

This compound is more than a simple chemical reagent; it is a complex pharmacological agent with a sophisticated, multi-target mechanism of action. Its ability to potently inhibit key enzymes in purinergic signaling and tissue degradation, coupled with its capacity to activate the Nrf2 antioxidant pathway, underscores its significant therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further explore and harness the unique properties of this versatile molecule for next-generation drug development.

References

-

Savarino, L., et al. (2007). Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study. PubMed. Available at: [Link]

-

Grote, A., et al. (2010). Development of potent and selective inhibitors of ecto-5'-nucleotidase based on an anthraquinone scaffold. PubMed. Available at: [Link]

-

European Bioinformatics Institute (EMBL-EBI). anthraquinone-2,6-disulfonic acid (CHEBI:85115). EMBL-EBI. Available at: [Link]

-

Li, X., et al. (2021). Anthrahydroquinone-2-6-disulfonate is a novel, powerful antidote for paraquat poisoning. Scientific Reports. Available at: [Link]

-

Al-Rashida, M., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Chemistry. Available at: [Link]

-

Müller, C. E., et al. (2021). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling. Available at: [Link]

-

Jarvis, M. F. & Khakh, B. S. (2009). P2X Receptors as Drug Targets. Neurotherapeutics. Available at: [Link]

-

Xu, Y., et al. (2025). Anthrahydroquinone-2,6-Disulfonate Restores Lung Function in COPD Through Keap1/Nrf2 Pathway Activation. Journal of Inflammation Research. Available at: [Link]

-

Jarvis, M. F. (2012). P2X receptor antagonists for pain management: examination of binding and physicochemical properties. Current Opinion in Investigational Drugs. Available at: [Link]

-

National Center for Biotechnology Information. Sodium anthraquinone-2,6-disulfonate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. Anthraquinone-2,6-disulfonate. PubChem. Available at: [Link]

-

Pascual, C. A., et al. (2024). Mechanisms of astrocytic and microglial purinergic signaling in homeostatic regulation and implications for neurological disease. Open Exploration. Available at: [Link]

-

Antonioli, L., et al. (2013). Purinergic Signaling during Inflammation. The Journal of Infectious Diseases. Available at: [Link]

-

Fields, R. D. & Burnstock, G. (2006). Purinergic signalling in neuron–glia interactions. Nature Reviews Neuroscience. Available at: [Link]

-

Reigada, D., et al. (2018). Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Burnstock, G. (2017). Purinergic Signalling: Therapeutic Developments. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. anthraquinone-2,6-disulfonic acid (CHEBI:85115) [ebi.ac.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. Anthraquinone-2,6-disulfonic acid disodium | 853-68-9 | FA40934 [biosynth.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 5. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanisms of astrocytic and microglial purinergic signaling in homeostatic regulation and implications for neurological disease [explorationpub.com]

- 7. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of potent and selective inhibitors of ecto-5'-nucleotidase based on an anthraquinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 11. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anthrahydroquinone-2-6-disulfonate is a novel, powerful antidote for paraquat poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anthrahydroquinone-2,6-Disulfonate Restores Lung Function in COPD Through Keap1/Nrf2 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Properties of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Profile of a Versatile Quinone

Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a highly water-soluble, redox-active organic compound.[1][2] Its core structure consists of an anthraquinone scaffold symmetrically substituted with two sulfonate groups, which impart significant aqueous solubility and unique electrochemical characteristics. This combination of a redox-active quinone core and solubilizing groups makes AQDS a compound of considerable interest in diverse fields, from proteomics research to its application as a mediator in microbial fuel cells and as an electrolyte in redox flow batteries.[1][3][4]

A thorough understanding of its spectroscopic properties is fundamental to leveraging its full potential. This guide provides an in-depth analysis of the key spectroscopic signatures of AQDS, offering both theoretical grounding and practical, field-proven methodologies for its characterization.

Molecular Structure of AQDS

The structural foundation of AQDS dictates its spectroscopic behavior. The anthraquinone core is a large, conjugated system of three fused benzene rings with two ketone groups, which acts as the primary chromophore. The two sulfonate groups are positioned on the outer rings, ensuring symmetry.

Caption: Chemical Structure of this compound.

UV-Visible Absorption Spectroscopy: Probing the Electronic Transitions

Theoretical Framework: The UV-Vis spectrum of AQDS is dominated by the electronic transitions within its extensive π-conjugated system. The anthraquinone core gives rise to two primary types of absorption bands:

-

π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring in the UV region (below 300 nm). They originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.

-

n → π* Transitions: These are lower-energy, lower-intensity absorptions found at longer wavelengths (the visible or near-UV region). They result from the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. This transition is characteristically weak and can be sensitive to the solvent environment.

Studies have shown that in aqueous solutions, AQDS exhibits characteristic absorption bands that can be used for its quantification and for studying its interactions with other molecules. For instance, the formation of charge-transfer complexes can lead to new or shifted absorption bands.[5][6]

Quantitative Spectroscopic Data

| Spectroscopic Parameter | Value | Conditions | Source |

| Absorption Maximum (λmax) | ~330 nm | Aqueous Solution | [5] |

| Absorption Maximum (λmax) | ~260 nm | Aqueous Solution | [5] |

| Molar Absorptivity (ε) | Varies with pH and solvent | - | - |

Experimental Protocol: Acquiring a UV-Vis Spectrum of AQDS

Causality: The choice of a suitable solvent is critical. Purified water is commonly used due to the high solubility of AQDS.[5] The concentration must be carefully selected to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.) to adhere to the Beer-Lambert Law.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a small amount of AQDS powder (purity ≥95%).[1]

-

Prepare a stock solution (e.g., 1 mM) by dissolving the AQDS in deionized water or a suitable buffer.

-

From the stock, prepare a working solution (e.g., 0.05 mM) by serial dilution.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for signal stabilization.

-

Select the "Scan" or "Spectrum" mode.

-

Set the wavelength range, for example, from 200 nm to 600 nm, to capture all relevant electronic transitions.

-

-

Blanking/Zeroing:

-

Fill a quartz cuvette with the same solvent used to prepare the AQDS solution (the "blank").

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and cuvette.

-

-

Sample Measurement:

-

Rinse the cuvette with the AQDS working solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

Caption: Standard workflow for UV-Vis spectroscopic analysis of AQDS.

Fluorescence Spectroscopy

While anthraquinones are not typically known for strong fluorescence due to efficient intersystem crossing to the triplet state, AQDS does exhibit some fluorescence properties.[7] Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. This technique is highly sensitive and can provide information about the molecule's electronic structure and its local environment.

Key Principles:

-

Excitation and Emission: The molecule is excited at a wavelength corresponding to an absorption band (e.g., its λmax). It then relaxes vibrationally to the lowest vibrational level of the first excited singlet state before emitting a photon at a longer wavelength (lower energy).

-

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.

Experimental Protocol: Measuring the Fluorescence Spectrum

-

Solution Preparation: Prepare a dilute solution of AQDS (typically in the micromolar range) in a suitable solvent.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow it to warm up.

-

First, acquire an absorption spectrum to determine the optimal excitation wavelength (λex), usually the main absorption peak.

-

Set the excitation wavelength to the determined λex.

-

-

Emission Scan:

-

Scan a range of emission wavelengths starting just above the excitation wavelength (e.g., from λex + 10 nm) to a longer wavelength (e.g., 700 nm).

-

Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. For AQDS, IR spectroscopy is an excellent tool for confirming the presence of its key structural components.

Characteristic Vibrational Frequencies in AQDS

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O (Ketone) | Stretching | 1660 - 1680 | Confirms the quinone structure. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹). |

| S=O (Sulfonate) | Asymmetric & Symmetric Stretching | 1150 - 1250 and 1030 - 1070 | Strong, characteristic absorptions confirming the sulfonate groups. |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Multiple bands indicating the presence of the aromatic rings. |

| Aromatic C-H | Bending (Out-of-plane) | 700 - 900 | Pattern can give clues about the substitution on the aromatic rings. |

Spectral data for AQDS is available in public databases, which can be used for comparison and verification.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For AQDS, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

Due to the C₂h symmetry of the AQDS molecule, the proton spectrum is simpler than what might be expected for a molecule with 6 aromatic protons.

-

Expected Signals: The protons on the aromatic rings will appear as multiplets in the downfield region (typically 7.5 - 8.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl and sulfonate groups.

-

Symmetry Effect: Protons that are chemically equivalent due to the molecule's symmetry will have the same chemical shift. The spectrum is expected to show three distinct signals for the six aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Expected Signals:

-

Carbonyl Carbons (C=O): These are highly deshielded and will appear far downfield, typically in the range of 180-190 ppm.

-

Aromatic Carbons: These will resonate in the 120-150 ppm region. Carbons directly attached to the electron-withdrawing sulfonate groups will be shifted further downfield.

-

Symmetry Effect: Due to symmetry, the 14 carbon atoms of the anthraquinone core will give rise to only seven distinct signals.

-

Spectral data for both ¹H and ¹³C NMR of AQDS are available for reference in chemical databases.[10][11]

Electrochemical Characterization and Spectroelectrochemistry

The redox activity of the quinone moiety is a defining feature of AQDS.[4] It undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This property is central to its use in electrochemical applications.[3]

Redox Reaction: AQDS (quinone) + 2e⁻ + 2H⁺ ⇌ AQDSH₂ (hydroquinone)

This redox transformation can be monitored using spectroscopic techniques, a field known as spectroelectrochemistry. By coupling a potentiostat with a UV-Vis spectrophotometer, one can record absorption spectra as a function of the applied potential. This allows for the direct observation of the disappearance of the AQDS absorption bands and the appearance of new bands corresponding to the reduced hydroquinone species, providing mechanistic insights into the electron transfer process. The redox properties of anthraquinone derivatives are known to be highly pH-dependent.[12]

Caption: Workflow for a spectroelectrochemistry experiment on AQDS.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its unique molecular architecture. UV-Visible spectroscopy reveals the electronic transitions of its conjugated quinone system, while IR and NMR spectroscopy confirm its functional group composition and carbon-hydrogen framework. Its characteristic fluorescence and well-defined redox behavior, which can be probed by spectroelectrochemistry, further enhance its utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize and utilize AQDS in their scientific endeavors, from fundamental studies to the development of next-generation energy storage systems.

References

-

Taniguchi, S., et al. (2019). Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer Interface and Consecutive Radical Dynamics. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). Sodium anthraquinone-2,6-disulfonate. Retrieved from [Link]

-

Taniguchi, S., et al. (2019). Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer. ACS Publications. Retrieved from [Link]

-

Yusoff, M. M., et al. (2017). 9,10-Anthraquinone-2,6-disulfonic acid disodium salt/ epoxy graphite composite for anode in microbial fuel cell. ResearchGate. Retrieved from [Link]

-

Hrubý, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PMC - NIH. Retrieved from [Link]

-

Karyakin, A. A., et al. (2021). Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. RSC Publishing. Retrieved from [Link]

-

Turro, N. J., & Khudyakov, I. V. (1995). Time Resolved Electron Spin Resonance and Laser Flash Spectroscopy Investigation of the Photoreduction of Anthraquinone-2,6-disulfonic Acid, Disodium Salt by Sodium Sulfite in Aerosol OT Reverse Micelles. The Journal of Physical Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,7-Anthraquinone Disulfonic Acid Disodium Salt Manufacturer in India [batterychemicals.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anthraquinone-2,6-disulfonic acid disodium | 853-68-9 | FA40934 [biosynth.com]

- 8. This compound(853-68-9) IR Spectrum [m.chemicalbook.com]

- 9. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(853-68-9) 1H NMR [m.chemicalbook.com]

- 11. This compound(853-68-9) 13C NMR [m.chemicalbook.com]

- 12. Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05545C [pubs.rsc.org]

The Enduring Versatility of Anthraquinone Sulfonates: A Technical Guide for Researchers

Introduction: Beyond the Dye Vat - The Modern Relevance of Anthraquinone Sulfonates

Anthraquinone sulfonates (AQS) represent a fascinating class of organic compounds that have transcended their historical role as key intermediates in the synthesis of vibrant dyes.[1] While their importance in the colorant industry remains, the scientific community has unlocked a remarkable spectrum of applications for these water-soluble molecules, driven by their unique redox activity and photochemical properties.[2][3] This guide provides an in-depth exploration of anthraquinone sulfonates, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, mechanisms of action, and diverse applications, from sustainable energy solutions to novel therapeutic strategies.

The core of their functionality lies in the anthraquinone scaffold, a robust aromatic system that can be readily functionalized with one or more sulfonate groups. This seemingly simple modification imparts high water solubility, a critical attribute that opens the door to their use in aqueous environments, a significant advantage for developing greener and more sustainable chemical processes.[2] This guide will delve into the causality behind experimental choices in their synthesis and application, providing a trustworthy and authoritative grounding for professionals in the field.

Synthesis of Anthraquinone Sulfonates: From Traditional Methods to Greener Alternatives

The preparation of anthraquinone sulfonates is a mature field, yet one that continues to evolve. The choice of synthetic route is dictated by the desired substitution pattern and the scale of production, with a growing emphasis on environmentally benign methodologies.

Classical Sulfonation: The Oleum-Based Approach

The traditional and still widely used method for synthesizing anthraquinone-2-sulfonate involves the direct sulfonation of anthraquinone using oleum (fuming sulfuric acid).[4] This electrophilic aromatic substitution reaction is typically carried out at elevated temperatures.

Experimental Protocol: Synthesis of Sodium Anthraquinone-2-Sulfonate [4]

-

Reaction Setup: Cautiously add 100g of dry, finely divided anthraquinone to 150g of oleum (containing 25% sulfur trioxide) with continuous stirring, maintaining the temperature between 25-30°C.

-

Heating: Gradually raise the temperature to 120°C over 4 hours, and then to 140°C over an additional 2 hours using an oil bath. It is crucial to keep the reaction vessel closed to prevent the loss of sulfur trioxide.

-

Quenching and Filtration: After cooling, carefully pour the reaction mixture into 3 liters of water. Filter the resulting suspension to remove any unreacted anthraquinone.

-

Neutralization and Purification: Neutralize the filtrate by adding calcium carbonate until the solution is neutral. Filter off the precipitated calcium sulfate. To the filtrate, add a dilute sodium carbonate solution to precipitate the remaining calcium ions as calcium carbonate.

-

Isolation: Filter the mixture and evaporate the filtrate to a volume of approximately 400 ml. Allow the solution to cool to room temperature. Sodium anthraquinone-2-sulfonate will crystallize as silvery, glistening plates over approximately two days.

-

Final Steps: Filter the crystals and wash with a small amount of cold water. The typical yield is between 40-60%.

Causality Behind Experimental Choices: The use of oleum provides a high concentration of the electrophile, SO3, necessary to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring. The carefully controlled temperature gradient ensures the selective formation of the thermodynamically favored beta-isomer (2-sulfonate). The neutralization and precipitation steps are critical for removing excess acid and inorganic byproducts, leading to a pure product.

Mercury-Catalyzed Sulfonation for α-Isomers

To favor the formation of alpha-sulfonates (e.g., anthraquinone-1-sulfonate), a mercury catalyst, typically mercuric sulfate, is introduced.[5][6] The mercury salt coordinates to the carbonyl oxygen, increasing the reactivity of the adjacent alpha-positions towards electrophilic attack.

Emerging Greener Synthetic Routes

Concerns over the environmental impact of mercury and the large volumes of acid waste generated in traditional methods have spurred the development of more sustainable alternatives. One promising approach involves a two-step process: nitration of anthraquinone followed by nucleophilic substitution with sodium sulfite.[7] The use of ionic liquids as solvents in this process has been shown to enhance the mutual solubility of reactants, leading to higher reaction efficiency and yield under milder conditions.[7]

The Heart of the Matter: Redox Properties and Electron Shuttling

The remarkable utility of anthraquinone sulfonates stems from their ability to act as highly efficient electron shuttles.[8][9] They can be reversibly oxidized and reduced, facilitating electron transfer between different chemical species or between a biological system and an electrode.[8][9]

The core redox reaction involves the two-electron, two-proton reduction of the quinone moiety to a hydroquinone, and vice-versa.

Caption: Reversible redox cycle of anthraquinone sulfonate.

The redox potential of anthraquinone sulfonates can be finely tuned by introducing different functional groups to the anthraquinone core.[8][9] For instance, the introduction of an electron-donating group like an amino (-NH2) group at the 1-position of anthraquinone-2-sulfonate (AQS) results in a lower (more negative) redox potential, while an electron-withdrawing hydroxyl (-OH) group leads to a higher redox potential.[8][9] This tunability is crucial for designing electron shuttles with specific thermodynamic properties for various applications.

Table 1: Redox Potentials of AQS and its Derivatives

| Compound | Redox Potential (V vs. SHE) | Reference |

| Anthraquinone-2-sulfonate (AQS) | -0.46 | [8][9] |

| 1-Amino-anthraquinone-2-sulfonate (AQS-1-NH2) | -0.55 | [8][9] |

| 1-Hydroxy-anthraquinone-2-sulfonate (AQS-1-OH) | -0.44 | [8][9] |

| 9,10-Anthraquinone-2,7-disulphonic acid (2,7-AQDS) | +0.2 (at pH 0) | [10] |

Applications in Photocatalysis and Environmental Remediation

Anthraquinone sulfonates have emerged as versatile, water-soluble photocatalysts, offering a cost-effective and environmentally friendly alternative to metal-based catalysts.[2] Upon irradiation with light, they can be excited to a triplet state, initiating electron transfer or hydrogen atom transfer processes.[2][3]

Mechanism of Photocatalytic Action

In a typical photocatalytic cycle, the excited AQS molecule can abstract a hydrogen atom from a suitable donor (e.g., an alcohol), generating a ketyl radical and a substrate radical. The ketyl radical can then react with molecular oxygen to produce a superoxide radical anion and regenerate the ground-state AQS. These reactive oxygen species (ROS) can then participate in a variety of oxidative transformations.

Caption: Generalized mechanism of AQS-mediated photocatalysis.

This photocatalytic activity has been harnessed for various synthetic applications, including the oxidation of alcohols and the functionalization of C-H bonds.[11] Furthermore, AQS can be used for the in situ generation of hydrogen peroxide from the photo-oxidation of simple alcohols like methanol, which can then be used to drive enzymatic reactions.[12][13]

Enhancing Environmental Remediation Processes

The electron-shuttling capabilities of anthraquinone sulfonates are particularly valuable in environmental remediation. They can accelerate the anaerobic biodegradation of pollutants by facilitating electron transfer between microorganisms and contaminants. For instance, anthraquinone-2-sulfonate (AQS) has been shown to enhance the anaerobic reduction of nitrate.[14] Similarly, 2,6-anthraquinone disulfonate (AQDS) can act as a redox mediator to enhance the dissimilatory reduction of perchlorate.[15]

Immobilizing AQS on materials like granular activated carbon can further enhance their performance in applications such as the anaerobic digestion of wastewater, although in some cases, it may inhibit methane production.[16]

Frontiers in Energy and Drug Development

The unique electrochemical properties of anthraquinone sulfonates have positioned them as promising candidates for next-generation energy storage systems and as scaffolds for the development of novel therapeutic agents.

Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, and anthraquinone sulfonates are among the most promising anolyte materials.[10] Specifically, 9,10-anthraquinone-2,7-disulphonic acid (AQDS) has demonstrated high solubility, fast electron kinetics, and good stability in acidic environments.[10]

Experimental Protocol: Evaluation of an AQDS-based Anolyte

A typical laboratory-scale evaluation of an AQDS anolyte would involve the following steps:

-

Electrolyte Preparation: Prepare a solution of 2,7-AQDS in a suitable supporting electrolyte (e.g., sulfuric acid).

-

Cell Assembly: Assemble a flow cell with the AQDS anolyte, a suitable catholyte (e.g., a bromine/bromide solution), and an ion-exchange membrane separating the two half-cells.[10]

-

Electrochemical Testing: Perform cyclic voltammetry to determine the redox potential and electrochemical reversibility of the AQDS.

-

Charge-Discharge Cycling: Subject the flow battery to repeated charge-discharge cycles at various current densities to evaluate its coulombic efficiency, energy efficiency, and capacity retention over time.[17]

Causality Behind Experimental Choices: The choice of a highly acidic electrolyte is often to ensure high proton conductivity and to match the operating window of the catholyte. The ion-exchange membrane is crucial to prevent the crossover of the active species while allowing the transport of charge-carrying ions. The electrochemical characterization provides fundamental data on the performance and stability of the anolyte, which are critical for assessing its viability for practical applications.

Caption: Experimental workflow for evaluating an AQDS-based redox flow battery.

Scaffolds for Drug Discovery

The anthraquinone core is a privileged scaffold in medicinal chemistry, with several derivatives, such as doxorubicin and mitoxantrone, being used as anticancer drugs.[18][19] These compounds often exert their therapeutic effect by intercalating into DNA and inhibiting topoisomerase II.[19]

More recently, anthraquinone sulfonates and their derivatives have been investigated as inhibitors of other enzymes, such as human carbonic anhydrases (hCAs), which are implicated in several diseases, including cancer.[18] The sulfonate group can be a key pharmacophoric feature, interacting with the active site of the enzyme. The development of anthraquinone-based benzenesulfonamide derivatives has shown promising results as potent and selective hCA inhibitors with antitumor activity.[18]

Toxicology and Safety Considerations

While anthraquinone sulfonates offer numerous benefits, it is essential to consider their potential toxicity. Some anthraquinone derivatives have been shown to be carcinogenic, and others can cause skin sensitization and irritation to the eyes and respiratory system.[20][21][22] Long-term exposure to high concentrations of anthraquinone-containing dusts may lead to changes in lung function.[20] Therefore, appropriate personal protective equipment should be used when handling these compounds in a laboratory or industrial setting.

Conclusion and Future Outlook

Anthraquinone sulfonates are far more than just precursors to dyes. Their rich redox chemistry, coupled with their water solubility and tunable properties, has established them as versatile tools in a wide array of scientific and industrial fields. From facilitating greener chemical synthesis through photocatalysis to enabling large-scale energy storage in redox flow batteries and providing a scaffold for the development of new medicines, the potential of anthraquinone sulfonates is vast and continues to expand. Future research will likely focus on the development of even more efficient and stable derivatives, the elucidation of their complex mechanisms of action in biological systems, and their integration into new and innovative technologies.

References

-

Xu, N., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology. [Link]

-

American Elements. (n.d.). Sodium Anthraquinone-2-sulfonate: A Key Industrial Chemical for Pulping and Beyond. American Elements. [Link]

-

Xu, N., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. National Center for Biotechnology Information. [Link]

-

Karas, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Molecules. [Link]

-

Kolb, D., Fedulin, A., & König, B. (2025). Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives. ChemPhotoChem. [Link]

-

LookChem. (n.d.). Sodium Anthraquinone-2-Sulfonate: A Key Intermediate for Vibrant Dye Synthesis. LookChem. [Link]

-

Al-Warhi, T., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules. [Link]

-

Organic Syntheses. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses. [Link]

-

Huang, Z., et al. (2016). Preparation of Polypyrrole/Anthraquinone-2-sulfonate Nanocomposite and Application in Li-Ion Battery. ResearchGate. [Link]

-

Wikipedia. (2024). Sodium 2-anthraquinonesulfonate. Wikipedia. [Link]

-

PrepChem.com. (n.d.). Preparation of sodium anthraquinone-2-sulfonate. PrepChem.com. [Link]

-

Chen, C.-X., et al. (2024). Anthraquinones-based photocatalysis: A comprehensive review. Environmental Science and Ecotechnology. [Link]

-

Yuan, B., et al. (2020). Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). Redox reactions for selected organic molecules: Anthraquinone (AQ), Thionine (Th) and Anthraquinone sulfonate (AQ-S-Na). ResearchGate. [Link]

-

Lyu, T., et al. (2021). Synthesis of anolyte based on alkyl sulfonate anthraquinone and its application in flow batteries. Energy Storage Science and Technology. [Link]

-

ResearchGate. (2025). Sulfonated Anthraquinone-Based Ionic Complexes as a Promising Organic Negolyte for Redox-Flow Batteries. ResearchGate. [Link]

-

PubChem. (n.d.). Sodium 2-anthraquinonesulfonate. PubChem. [Link]

-

PubMed. (2025). Anthraquinone-2-sulfonate immobilized on granular activated carbon inhibits methane production during the anaerobic digestion of swine wastewater. PubMed. [Link]

-

National Center for Biotechnology Information. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Evaluation of anthraquinone derivatives in alcohol oxidation. ResearchGate. [Link]

-

PubMed. (2020). Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions. PubMed. [Link]

-

PubMed. (2023). The role of anthraquinone-2-sulfonate on intra/extracellular electron transfer of anaerobic nitrate reduction. PubMed. [Link]

-

ResearchGate. (n.d.). Enhanced dissimilatory perchlorate reduction in the presence of humic acids or 2,6-anthraquinone disulfonate as quinone redox mediators. ResearchGate. [Link]

- Google Patents. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.

-

Sendelbach, L. E. (1989). A review of the toxicity and carcinogenicity of anthraquinone derivatives. Toxicology. [Link]

-

PubMed. (2020). Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 7. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 8. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of anthraquinone-2-sulfonate on intra/extracellular electron transfer of anaerobic nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anthraquinone-2-sulfonate immobilized on granular activated carbon inhibits methane production during the anaerobic digestion of swine wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of anolyte based on alkyl sulfonate anthraquinone and its application in flow batteries [esst.cip.com.cn]

- 18. mdpi.com [mdpi.com]

- 19. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]